6-甲基-5-((5-((3-(三氟甲基)苯甲基)硫代)-1,3,4-恶二唑-2-基)甲基)嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

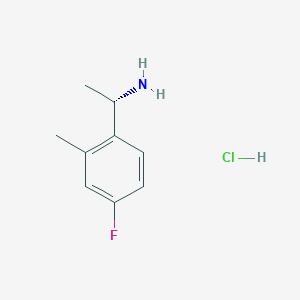

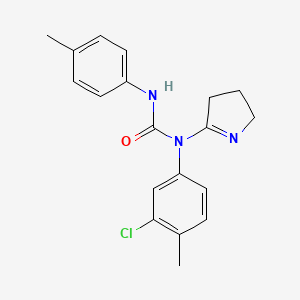

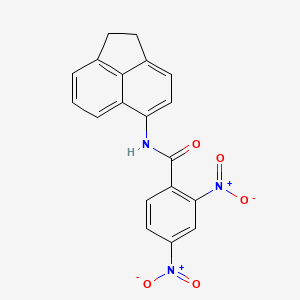

The compound "6-methyl-5-((5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione" is a heterocyclic molecule that appears to be a derivative of pyrimidine dione with additional substituents that include a 1,3,4-oxadiazole ring and a trifluoromethylbenzyl group. This structure suggests potential for various biological activities, given the presence of the oxadiazole and pyrimidine moieties, which are often explored for their pharmacological properties.

Synthesis Analysis

The synthesis of related compounds often involves the condensation of thioxopyrimidine derivatives with secondary amines or other reagents to introduce various substituents, as seen in the synthesis of novel fluorescent compounds . Another approach includes the interaction of thieno[2,3-d]pyrimidine derivatives with benzohydrazide followed by cyclization and alkylation to obtain compounds with potential antimicrobial activity . These methods highlight the versatility of pyrimidine derivatives as scaffolds for synthesizing a wide range of biologically active molecules.

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using spectroscopic methods like IR, NMR, and mass spectrometry. For instance, the IR spectra can help identify the presence of functional groups, such as the carbonyl group in imidazole derivatives . NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms, as seen in the analysis of thiazole and thieno[2,3-d]pyrimidine derivatives . Mass spectrometry can elucidate the fragmentation patterns and confirm the molecular weight of the compounds .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can vary depending on the substituents present. For example, reactions with amines can lead to the opening of the oxadiazole ring and substitution reactions at different positions on the pyrimidine ring . The presence of electron-withdrawing or electron-donating groups can significantly influence the chemical behavior and the resulting products of such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, fluorescence, and antimicrobial activity, are influenced by their molecular structure. The substituents and solvent polarity can affect the absorption spectra and fluorescence characteristics, with some compounds displaying intense fluorescence in solutions . The antimicrobial activity of thieno[2,3-d]pyrimidine derivatives has been reported to be enhanced by certain substituents, indicating the importance of structural modifications in determining biological activity .

科学研究应用

合成方法和生物活性

涉及该化合物类别的重要研究领域包括合成方法的开发和生物活性的评估。例如,唐等人。(2015)详细介绍了一种相关化合物的有效合成方法,强调了其潜在的抗 HIV 活性。本研究提出了一种使用改进的氧化方法的一步合成工艺,展示了抗 HIV 整合酶和逆转录酶活性,表明在 HIV 治疗中具有潜在应用 (Xiaowan Tang et al., 2015)。

此外,Meshcheryakova 等人。(2014)探讨了含噻吩杂环的氧化和异构化,提供了对类似化合物的化学性质和反应性的见解。本研究有助于了解此类化合物的化学行为,这对于它们在药物化学中的应用至关重要 (S. Meshcheryakova et al., 2014)。

作用机制

安全和危害

未来方向

The study of pyrimidine derivatives is a very active area of research, with potential applications in medicine, agriculture, and materials science . Future research will likely continue to explore the synthesis of new pyrimidine derivatives, their physical and chemical properties, and their potential applications.

属性

IUPAC Name |

6-methyl-5-[[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N4O3S/c1-8-11(13(24)21-14(25)20-8)6-12-22-23-15(26-12)27-7-9-3-2-4-10(5-9)16(17,18)19/h2-5H,6-7H2,1H3,(H2,20,21,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCPALFEGPYAQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)CC2=NN=C(O2)SCC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-5-((5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-(2,5-dimethoxybenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2502666.png)

![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B2502668.png)

![6-(Cyclohex-3-ene-1-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2502681.png)

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2502683.png)

![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)